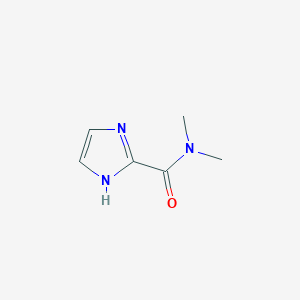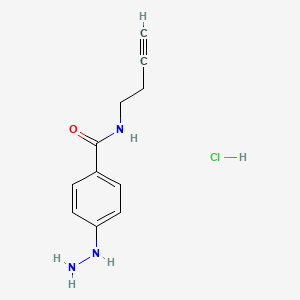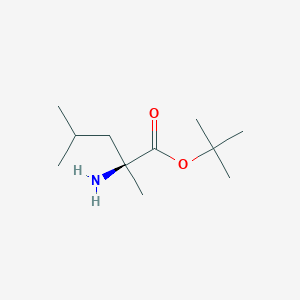![molecular formula C10H13N3 B12820864 2-propyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12820864.png)
2-propyl-1H-benzo[d]imidazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propyl-1H-benzo[d]imidazol-4-amine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with a propyl group attached to the nitrogen atom at position 2 and an amine group at position 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-1H-benzo[d]imidazol-4-amine can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-propyl-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzimidazole compounds with various functional groups .
Aplicaciones Científicas De Investigación
2-propyl-1H-benzo[d]imidazol-4-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-propyl-1H-benzo[d]imidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with receptors in the central nervous system, resulting in antihypertensive effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-benzo[d]imidazol-2-amine: Lacks the propyl group at position 2, leading to different biological activities.
2-methyl-1H-benzo[d]imidazol-4-amine: Contains a methyl group instead of a propyl group, resulting in variations in its chemical reactivity and biological properties.
Uniqueness
2-propyl-1H-benzo[d]imidazol-4-amine is unique due to the presence of the propyl group at position 2, which can influence its lipophilicity, binding affinity, and overall biological activity. This structural modification can enhance its potential as a therapeutic agent and its versatility in various chemical reactions .
Propiedades
Fórmula molecular |
C10H13N3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-propyl-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C10H13N3/c1-2-4-9-12-8-6-3-5-7(11)10(8)13-9/h3,5-6H,2,4,11H2,1H3,(H,12,13) |
Clave InChI |
POMAPWKXZDIJRT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=C(C=CC=C2N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide](/img/structure/B12820781.png)

![(2S)-4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid hydrochloride](/img/structure/B12820790.png)

![7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol](/img/structure/B12820802.png)



![[(3S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12820820.png)



![4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine](/img/structure/B12820846.png)

